molecular formula C11H10N2O3 B604344 methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate CAS No. 944776-75-4

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B604344
CAS No.: 944776-75-4
M. Wt: 218.21g/mol
InChI Key: VUJXOFPMZYYNNS-UHFFFAOYSA-N
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Description

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a hydroxyphenyl group and a carboxylate ester group

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit primary root elongation and promote lateral root formation . This compound induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .

Cellular Effects

This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to induce nitric oxide (NO) production, which promotes reactive oxygen species (ROS) accumulation in root tips . Suppressing the accumulation of NO or ROS alleviates the inhibitory effect of this compound on primary root elongation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It modulates the root system architecture via the NO/ROS-mediated auxin response pathway .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It significantly induces the accumulation of glucosinolates in roots, suggesting the diverse functions of this compound in modulating plant growth, development, and stress tolerance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It modulates the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway show opposite expression patterns between the roots and leaves, resulting in the differential accumulation of secondary metabolites in the roots and leaves .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form 4-hydroxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the desired pyrazole compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of 3-(4-oxophenyl)-1H-pyrazole-5-carboxylate.

    Reduction: Formation of 3-(4-hydroxyphenyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propionate: Shares the hydroxyphenyl group but lacks the pyrazole ring.

    3-(4-Hydroxyphenyl)-1H-pyrazole: Similar structure but without the carboxylate ester group.

Uniqueness

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate is unique due to the combination of the pyrazole ring, hydroxyphenyl group, and carboxylate ester. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

Methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate (MHPP) is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by its pyrazole ring, which is known for conferring various biological properties. The presence of a hydroxyl group on the phenyl ring enhances its reactivity and biological interactions.

Target of Action

MHPP primarily targets Macrophage Migration Inhibitory Factor (MIF) , a pro-inflammatory cytokine involved in various pathological conditions. By inhibiting MIF, MHPP modulates inflammatory responses and may have therapeutic effects in diseases characterized by excessive inflammation.

Biochemical Pathways

The compound is known to influence several biochemical pathways:

  • Nitric Oxide Production: MHPP induces nitric oxide (NO) production, which plays a crucial role in signaling pathways related to inflammation and cell growth. This induction leads to the accumulation of reactive oxygen species (ROS) in root tips, affecting cellular metabolism.
  • Root System Architecture Modulation: In plant systems, MHPP inhibits primary root elongation while promoting lateral root formation. This effect is mediated through the NO/ROS-mediated auxin response pathway, indicating its potential role in agricultural applications.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including MHPP, exhibit significant antimicrobial activities. For instance, derivatives have shown inhibition zones against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

Anticancer Potential

MHPP has been investigated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The compound's effectiveness is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, certain pyrazole derivatives showed IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

Case Studies

  • Antimicrobial Evaluation: A study evaluated several pyrazole derivatives for their antimicrobial activity against clinical isolates. The results showed that compounds derived from MHPP exhibited potent activity with significant bactericidal effects .
  • Anticancer Activity: Another investigation highlighted the cytotoxic effects of MHPP on cancer cell lines, demonstrating that it induces apoptosis through G2/M-phase arrest without causing necrosis. This suggests a targeted mechanism of action that could be harnessed for therapeutic purposes .

Data Summary

Biological ActivityMeasurement MethodResult
Antimicrobial ActivityMIC0.22 - 0.25 μg/mL
Anticancer ActivityIC503.79 - 42.30 µM
Root Growth ModulationRoot elongationInhibition of primary roots

Properties

IUPAC Name

methyl 3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-6-9(12-13-10)7-2-4-8(14)5-3-7/h2-6,14H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJXOFPMZYYNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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